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Cat. No.: B606007

For Researchers, Scientists, and Drug Development Professionals

Introduction

BDP TR (BODIPY™ TR) is a bright and photostable red fluorescent dye belonging to the
borondipyrromethene class of fluorophores. Its high fluorescence quantum yield, large
extinction coefficient, and resistance to photobleaching make it an excellent choice for labeling
oligonucleotides used in a variety of molecular biology and drug discovery applications.[1][2]
This document provides detailed application notes and protocols for the labeling of amine-
modified oligonucleotides with BDP TR carboxylic acid.

The conjugation of BDP TR carboxylic acid to an amine-modified oligonucleotide is achieved
through the formation of a stable amide bond. This process requires the activation of the
carboxylic acid group to a more reactive species, typically an N-hydroxysuccinimide (NHS)
ester, which then readily reacts with the primary amine on the oligonucleotide.[3]

Physicochemical and Spectroscopic Properties

Proper experimental design and data analysis require a thorough understanding of the
properties of the BDP TR fluorophore. The key characteristics of BDP TR carboxylic acid and
its amine-reactive NHS ester are summarized below.

© 2025 BenchChem. All rights reserved. 1/11 Tech Support


https://www.benchchem.com/product/b606007?utm_src=pdf-interest
https://www.echobiosystems.com/blog/general-protocol-for-coupling-biomolecules-to-carboxylate-particles-using-edcsulfo-nhs.html
https://www.sigmaaldrich.com/US/en/technical-documents/protocol/genomics/pcr/nhs-ester-oligonucleotide-conjugation
https://www.benchchem.com/product/b606007?utm_src=pdf-body
https://www.benchchem.com/product/b606007?utm_src=pdf-body
https://info2.gbiosciences.com/edc-crosslinking
https://www.benchchem.com/product/b606007?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606007?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Methodological & Application

Check Availability & Pricing

Property BDP TR Carboxylic Acid BDP TR NHS Ester
Molecular Weight ~424.23 g/mol [4] ~521.3 g/mol [1]
Excitation Maximum (Aex) ~588 nm[1][5] ~588 nm[1]

Emission Maximum (Aem) ~616 nm[1][5] ~616 nm[1]

Molar Extinction Coefficient (g)

~68,000 cm~tM~1[5]

~68,000 cm~tM~1[1]

Fluorescence Quantum Yield

(®)

Not specified

~0.9[1]

Reactive Group

Carboxylic Acid

N-Hydroxysuccinimidyl (NHS)
Ester[1]

Solubility

Good in DMF, DMSO, and
DCM

Good in anhydrous DMF or
DMSO[1]

Experimental Protocols
Protocol 1: Activation of BDP TR Carboxylic Acid with
EDC and Sulfo-NHS

This protocol describes the activation of the carboxyl group on BDP TR to form a more stable

and amine-reactive Sulfo-NHS ester.[6]

Materials:

BDP TR carboxylic acid

Procedure:

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

N-hydroxysulfosuccinimide (Sulfo-NHS)

Activation Buffer: 50 mM MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0[6]

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
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» Prepare BDP TR Carboxylic Acid Solution: Dissolve BDP TR carboxylic acid in anhydrous
DMF or DMSO to a final concentration of 10-20 mM.

e Prepare EDC and Sulfo-NHS Solutions: Immediately before use, prepare fresh solutions of
EDC and Sulfo-NHS in Activation Buffer. The optimal concentrations may need to be
determined empirically, but a starting point is a 2-5 fold molar excess of both EDC and Sulfo-
NHS over the BDP TR carboxylic acid.

o Activation Reaction:

[e]

In a microcentrifuge tube protected from light, add the BDP TR carboxylic acid solution.

Add the Sulfo-NHS solution to the BDP TR solution and mix well.

[e]

Add the EDC solution to the mixture.

o

[¢]

Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.[6] The
resulting solution contains the activated BDP TR-Sulfo-NHS ester and is ready for
conjugation to the amine-modified oligonucleotide.
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A

Activation Buffer (pH 6.0)
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Activation of BDP TR carboxylic acid.

Protocol 2: Conjugation of Activated BDP TR to Amine-
Modified Oligonucleotides
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This protocol details the reaction of the activated BDP TR-Sulfo-NHS ester with a primary
amine on a modified oligonucleotide to form a stable amide linkage.

Materials:

Activated BDP TR-Sulfo-NHS ester solution (from Protocol 1)

Amine-modified oligonucleotide (lyophilized)

Conjugation Buffer: 0.1 M sodium bicarbonate or 0.091 M sodium borate, pH 8.3-8.5[1]

Nuclease-free water
Procedure:

o Prepare Oligonucleotide Solution: Dissolve the lyophilized amine-modified oligonucleotide in
the Conjugation Buffer to a final concentration of 1-10 mg/mL.[1]

o Conjugation Reaction:

o Add a 5- to 20-fold molar excess of the activated BDP TR-Sulfo-NHS ester solution to the
oligonucleotide solution.[1] The optimal molar ratio should be determined empirically.

o Gently vortex the mixture to ensure homogeneity.

o Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected
from light.[1]

e Quenching (Optional): The reaction can be stopped by adding a quenching reagent like 1.5
M hydroxylamine (pH 8.5). However, it is common to proceed directly to purification.[1]
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Reagents
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Conjugation of activated BDP TR to an amine-modified oligonucleotide.

Protocol 3: Purification of BDP TR-Labeled
Oligonucleotides by RP-HPLC

Purification is a critical step to remove unreacted dye, hydrolyzed dye, and any unlabeled
oligonucleotides.[1] Reverse-phase high-performance liquid chromatography (RP-HPLC) is
highly effective due to the hydrophobicity of the BDP TR dye.[1][7]

Materials:

e Crude BDP TR-labeled oligonucleotide reaction mixture

e RP-HPLC system with a C18 column[5][8]

o Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7[2]

» Mobile Phase B: Acetonitrile[2]

* Nuclease-free water

Procedure:

o Sample Preparation: Dilute the reaction mixture with Mobile Phase A before injection.[1]

e HPLC Separation:
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[e]

Equilibrate the C18 column with a low percentage of Mobile Phase B.

(¢]

Inject the sample onto the column.

[¢]

Elute the components using a linear gradient of increasing Mobile Phase B. A typical
gradient might be from 5% to 60% Mobile Phase B over 30 minutes.[5]

[¢]

Monitor the elution profile at both 260 nm (oligonucleotide) and ~588 nm (BDP TR dye).[1]

¢ Fraction Collection: Collect the fractions corresponding to the major peak that absorbs at
both 260 nm and ~588 nm. This peak represents the BDP TR-labeled oligonucleotide.
Unlabeled oligonucleotides will typically elute earlier, and the free dye will elute later.[1]

o Desalting and Lyophilization: Pool the collected fractions and remove the volatile TEAA
buffer and acetonitrile by lyophilization.[1]

» Resuspension: Resuspend the purified, labeled oligonucleotide in a suitable nuclease-free
buffer or water.[1]

Protocol 4: Characterization of Labeled

Oligonucleotides
1. UV-Vis Spectroscopy:

» Measure the absorbance of the purified BDP TR-labeled oligonucleotide at 260 nm (A260)
and ~588 nm (A588).[1]

e Oligonucleotide Concentration: Calculated using the Beer-Lambert law (A = ecl) with the
extinction coefficient of the oligonucleotide at 260 nm.

o Dye Concentration: Calculated using the Beer-Lambert law with the extinction coefficient of
BDP TR at ~588 nm (¢ = 68,000 cm~tM~1).[1][5]

o Degree of Labeling (DOL): Calculated as the molar ratio of the dye to the oligonucleotide.

2. Mass Spectrometry:
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o Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the identity and
purity of the labeled oligonucleotide.[1]

» The expected mass of the labeled oligonucleotide is the mass of the amine-modified
oligonucleotide plus the mass of the BDP TR dye, minus the mass of water lost during amide
bond formation.

Applications

BDP TR-labeled oligonucleotides are versatile tools for a wide range of applications in research
and drug development.

Fluorescence Polarization (FP) Assays

FP is a powerful technique for studying biomolecular interactions in real-time and in solution.[1]
[9] The principle relies on the change in the rotational speed of a fluorescent molecule upon
binding to a larger molecule.

Protocol for a Direct Binding FP Assay:
e Assay Setup:
o Prepare a serial dilution of the unlabeled protein of interest in a suitable assay buffer.

o Prepare a solution of the BDP TR-labeled oligonucleotide at a constant, low nanomolar
concentration.

e Binding Reaction:

[¢]

In a low-binding black microplate, mix the serially diluted protein with the constant
concentration of the labeled oligonucleotide.

o

Include controls with only the labeled oligonucleotide (for minimum polarization) and buffer
only (for background).

o

Incubate the plate at room temperature for a sufficient time to reach binding equilibrium
(e.g., 30-60 minutes), protected from light.
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o Data Acquisition:

o Measure the fluorescence polarization (in millipolarization units, mP) of each well using a
microplate reader equipped with appropriate filters for BDP TR (e.g., Ex: 585 nm, Em: 620
nm).

» Data Analysis: Plot the change in mP as a function of the protein concentration to determine
the binding affinity (Kd).

Unbound State
BDP TR-Labeled Oligo Low Fluorescence
(Small, rotates rapidly) Polarization

+ Protein Bound State

Y

Oligo-Protein Complex High Fluorescence

(Large, rotates slowly) Polarization

Click to download full resolution via product page

Principle of Fluorescence Polarization (FP) assay.

Fluorescence Resonance Energy Transfer (FRET)
Assays

BDP TR can serve as an acceptor or donor in FRET-based assays to study nucleic acid
hybridization, enzyme activity, and conformational changes.[1] For example, in a kinase activity
assay, a BDP TR-labeled oligonucleotide substrate can be used in conjunction with a terbium-
labeled anti-phospho antibody, where phosphorylation of the oligonucleotide brings the donor
and acceptor into proximity, resulting in a FRET signal.[1]

Troubleshooting
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Issue

Possible Cause(s)

Suggested Solution(s)

Low Labeling Efficiency

- Inactive BDP TR carboxylic
acid or coupling reagents-
Suboptimal pH of conjugation
buffer- Presence of primary
amines in buffers- Insufficient

molar excess of the dye

- Use fresh EDC and Sulfo-
NHS solutions- Ensure
conjugation buffer pH is 8.3-
8.5- Use amine-free buffers
(e.g., borate, carbonate,
phosphate)- Optimize the
molar ratio of dye to

oligonucleotide

Poor Separation During HPLC

- Inappropriate HPLC column
or gradient- Co-elution of

labeled and unlabeled species

- Use a high-quality C18
column- Optimize the
acetonitrile gradient for better
resolution- Monitor at both 260
nm and 588 nm to distinguish

peaks

High Background in FP Assay

- Non-specific binding of the
labeled oligonucleotide- High
concentration of the labeled

oligonucleotide

- Include a non-specific
competitor in the assay buffer
(e.g., BSA)- Use low-binding
microplates- Optimize the
concentration of the labeled

oligonucleotide

Conclusion

BDP TR carboxylic acid is a versatile and robust fluorescent dye for labeling amine-modified

oligonucleotides. The protocols and application notes provided herein offer a comprehensive

guide for researchers to successfully label, purify, and characterize BDP TR-conjugated

oligonucleotides for a variety of applications, empowering further advancements in research

and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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